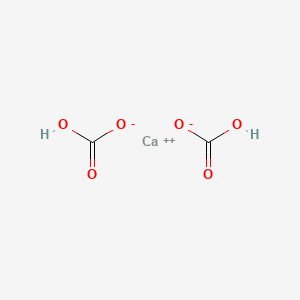

Calcium bicarbonate

Vue d'ensemble

Description

Calcium bicarbonate, also known as calcium hydrogen carbonate, is a chemical compound with the formula Ca(HCO₃)₂. It is a white crystalline solid that is highly soluble in water and does not typically exist in solid form in nature. Instead, it is found in aqueous solutions, primarily in hard water and limestone deposits . This compound plays a significant role in the natural water hardness and carbonate water systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium bicarbonate is formed when calcium carbonate reacts with water and carbon dioxide. The reaction can be represented as: [ \text{CaCO}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{Ca(HCO}_3\text{)}_2 ] This reaction occurs naturally when rainwater, which is mildly acidic due to dissolved carbon dioxide, passes through limestone or chalk .

Industrial Production Methods: In industrial settings, this compound is typically prepared by dissolving calcium carbonate in water containing dissolved carbon dioxide. This method ensures the formation of a saturated this compound solution .

Types of Reactions:

Decomposition: On heating, this compound decomposes to form calcium carbonate, carbon dioxide, and water: [ \text{Ca(HCO}_3\text{)}_2 \rightarrow \text{CaCO}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

Reaction with Acids: this compound reacts with hydrochloric acid to produce calcium chloride, carbon dioxide, and water: [ \text{Ca(HCO}_3\text{)}_2 + 2\text{HCl} \rightarrow \text{CaCl}_2 + 2\text{CO}_2 + 2\text{H}_2\text{O} ]

Common Reagents and Conditions:

Heat: Used in the decomposition reaction.

Hydrochloric Acid: Used in the reaction with acids.

Major Products:

- Calcium Carbonate

- Calcium Chloride

- Carbon Dioxide

- Water

Applications De Recherche Scientifique

Health and Nutrition

Calcium Supplementation:

Calcium bicarbonate serves as an effective calcium supplement, particularly important for individuals with dietary deficiencies. It is often utilized in formulations aimed at improving bone health and preventing osteoporosis. Research indicates that bicarbonate can positively influence calcium absorption and retention in the body, thereby reducing urinary calcium excretion and enhancing bone density in older adults .

Antacid Properties:

Due to its alkaline nature, this compound is commonly used as an antacid to neutralize stomach acid. This application is crucial for individuals suffering from acid reflux or indigestion. The compound reacts with gastric acid to form carbon dioxide and water, alleviating discomfort .

Clinical Applications:

In clinical settings, this compound has been studied for its potential to mitigate the effects of metabolic acidosis by acting as a buffer in blood plasma. This buffering capacity helps maintain physiological pH levels, which is essential for overall metabolic function .

Environmental Applications

Water Treatment:

this compound plays a vital role in water treatment processes. It is used to soften water by precipitating out unwanted minerals such as magnesium and calcium ions. This application is especially important in areas with hard water, contributing to improved water quality for both drinking and industrial purposes .

Soil pH Regulation:

In agriculture, this compound is employed to regulate soil pH levels. It acts as a buffering agent, preventing rapid fluctuations that could harm plant growth. By maintaining optimal pH conditions, it enhances nutrient availability in the soil .

Industrial Applications

Construction Materials:

this compound is integral to the construction industry, primarily through its role in producing lime (calcium oxide) when heated. Lime is essential for making cement and mortar, which are foundational materials in building construction . Additionally, its antacid properties are utilized to neutralize acidic conditions in construction sites.

Food Industry:

In food production, this compound is used as a leavening agent in baking products and as a calcium fortification source in various food items. Its role extends to being an ingredient in toothpastes and dietary supplements aimed at enhancing oral health .

Case Study 1: Bone Health Improvement

A study involving older adults demonstrated that supplementation with potassium bicarbonate (which includes this compound) significantly reduced urinary N-telopeptide levels, indicating decreased bone resorption over three months . This suggests that increasing dietary alkali content can mitigate age-related bone loss.

Case Study 2: Water Quality Enhancement

Research on water treatment processes highlighted the effectiveness of this compound in removing hardness from water sources. The study found that using this compound not only improved water quality but also reduced scaling in pipes and appliances .

Data Summary Table

| Application Area | Specific Use | Benefits/Outcomes |

|---|---|---|

| Health | Calcium supplementation | Improved bone density; reduced osteoporosis risk |

| Health | Antacid | Alleviates symptoms of acid reflux |

| Environmental | Water treatment | Softens hard water; improves quality |

| Environmental | Soil pH regulation | Enhances nutrient availability; supports plant growth |

| Industrial | Construction materials | Essential for cement production; neutralizes acidity |

| Food Industry | Leavening agent | Enhances texture and volume of baked goods |

Mécanisme D'action

Calcium bicarbonate acts by neutralizing acids. In the stomach, it reacts with hydrochloric acid to form calcium chloride, carbon dioxide, and water, thereby increasing the pH and reducing acidity. This neutralization process also inhibits the action of pepsin, an enzyme involved in digestion .

Comparaison Avec Des Composés Similaires

- Calcium Carbonate (CaCO₃): Unlike calcium bicarbonate, calcium carbonate is insoluble in water and is commonly found in rocks and shells .

- Magnesium Bicarbonate (Mg(HCO₃)₂): Similar to this compound but contains magnesium instead of calcium.

- Sodium Bicarbonate (NaHCO₃): Commonly known as baking soda, it is highly soluble in water and used in baking and as an antacid .

Uniqueness: this compound is unique due to its high solubility in water and its role in natural water systems and the carbon cycle. Its ability to form calcium carbonate upon decomposition makes it integral to the formation of stalactites and stalagmites in caves .

Activité Biologique

Calcium bicarbonate, a compound formed from calcium and bicarbonate ions, plays a significant role in various biological processes. Its activity is particularly relevant in cellular signaling, antimicrobial properties, and physiological functions. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

1. This compound in Cellular Signaling

Recent studies have highlighted the importance of this compound in cellular signaling pathways, particularly concerning mitochondrial function and ATP production. The bicarbonate ion acts as a signaling molecule that influences mitochondrial activities through soluble adenylyl cyclase (sAC) activation.

Key Findings:

- Mitochondrial ATP Production : this compound enhances ATP production in cardiac mitochondria by activating sAC, which generates cyclic AMP (cAMP). This process is crucial for meeting the energy demands of cells during varying physiological states .

- Complementary Signaling Mechanisms : The study suggests that calcium and bicarbonate signaling pathways work together to regulate ATP synthesis, highlighting their roles in energy homeostasis within cells .

2. Antimicrobial Properties of this compound

This compound exhibits notable antimicrobial activity under specific conditions. It does not function as a disinfectant at neutral pH but shows significant efficacy when subjected to high-voltage electric fields.

Case Study: CAC-717

- Formation and Efficacy : When this compound is treated with high voltage, it forms mesoscopic crystals known as CAC-717. At an alkaline pH of 12.4, this solution demonstrates potent antimicrobial effects against various pathogens, including viruses and prions .

- Virucidal Activity : Research indicates that CAC-717 can reduce the viral load of SARS-CoV-2 by 3.6 to 4.4 log10, showcasing its potential as a virucidal agent against multiple viral strains .

3. Physiological Functions and Applications

This compound serves various physiological roles in the body, particularly in maintaining acid-base balance and influencing digestive health.

Therapeutic Applications:

- Antacid Properties : this compound acts as an effective antacid for treating conditions like gastroesophageal reflux disease (GERD). It helps neutralize stomach acid, providing relief from heartburn symptoms .

- Calcium Supplementation : As a source of calcium, it contributes to bone health and metabolic functions, making it a valuable dietary supplement .

4. Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other bicarbonates such as sodium bicarbonate.

| Property | This compound | Sodium Bicarbonate |

|---|---|---|

| pH Level | Neutral (7) | Alkaline (8.4) |

| Antimicrobial Activity | High under alkaline conditions | Moderate at neutral pH |

| Primary Use | Calcium supplementation | Antacid for heartburn |

| ATP Production Influence | Significant | Minimal |

5. Conclusion

This compound is a compound with diverse biological activities that extend beyond its role as a dietary supplement. Its ability to influence cellular signaling pathways related to ATP production and its antimicrobial properties under specific conditions make it a compound of interest in both clinical and research settings. Ongoing studies will likely continue to uncover its potential applications in medicine and health.

Propriétés

IUPAC Name |

calcium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Ca/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWPZUCBCARRDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893964 | |

| Record name | Calcium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3983-19-5 | |

| Record name | Calcium bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003983195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | calcium;hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PRA4BLM2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.